molecular formula C7H8N2O2 B030023 2-Pyrimidin-2-yl-propionic acid CAS No. 819850-16-3

2-Pyrimidin-2-yl-propionic acid

Cat. No. B030023
M. Wt: 152.15 g/mol
InChI Key: YQMWOWKVXYJNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrimidin-2-yl-propionic acid is a compound of interest due to its structural similarity to pyrimidine derivatives, which are essential components of nucleic acids and exhibit a wide range of biological activities. This compound's relevance spans from its potential in pharmacology to its use in chemical synthesis.

Synthesis Analysis

The synthesis of 2-Pyrimidin-2-yl-propionic acid derivatives involves various chemical strategies. One approach is based on the ring contraction of carbamimidoylbenzoic acid, leading to substituted 2-(Pyrimidin-2-yl)benzoic acids. This method showcases the versatility of pyrimidine derivatives synthesis through intramolecular condensation reactions (Hordiyenko et al., 2020).

Molecular Structure Analysis

The molecular structure of 2-Pyrimidin-2-yl-propionic acid and its derivatives has been elucidated using various spectroscopic techniques, including IR spectroscopy, NMR spectroscopy, and X-ray structural analysis. These techniques confirm the compound's expected structural features and provide insights into its chemical behavior (Smolobochkin et al., 2019).

Chemical Reactions and Properties

Pyrimidin-2-yl compounds participate in a variety of chemical reactions, including cross-coupling reactions that allow for the functionalization at the C2 position. Such reactions enable the synthesis of C2-aryloxy- and arylaminopyrimidines, demonstrating the compound's versatility in organic synthesis (Quan et al., 2013).

Scientific Research Applications

Anti-Fibrosis Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Pyrimidine derivatives have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Methods of Application : The study involved the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their evaluation against HSC-T6 cells .
  • Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Pharmaceutical Synthesis

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : 2-Pyrimidin-2-yl-propionic acid is a synthetic intermediate useful for pharmaceutical synthesis .

Safety And Hazards

The safety data sheet for 2-Pyrimidin-2-yl-propionic acid indicates that it may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . The GHS symbol is GHS07, and the hazard statements are H302, H315, H319, and H335 .

Future Directions

The use of 2-Pyrimidin-2-yl-propionic acid in the synthesis of novel heterocyclic compounds with potential biological activities is a promising area of research . For instance, it was used in the preparation of a stable porous In-MOF, which showed great sorption capacity and was an efficient catalyst for fixing CO2 and epoxides . This suggests that 2-Pyrimidin-2-yl-propionic acid and its derivatives could have a wide range of applications in the future.

properties

IUPAC Name

2-pyrimidin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(7(10)11)6-8-3-2-4-9-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMWOWKVXYJNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591661
Record name 2-(Pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrimidin-2-yl-propionic acid

CAS RN

819850-16-3
Record name 2-(Pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrimidin-2-yl-propionic acid
Reactant of Route 2
2-Pyrimidin-2-yl-propionic acid
Reactant of Route 3
2-Pyrimidin-2-yl-propionic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Pyrimidin-2-yl-propionic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Pyrimidin-2-yl-propionic acid
Reactant of Route 6
Reactant of Route 6
2-Pyrimidin-2-yl-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.